5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The aminomethyl and methoxyphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new antibiotics and other therapeutic agents.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The methoxyphenyl and aminomethyl groups play crucial roles in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with improved potency and reduced side effects.
Cycloserine: An antibiotic with a different structure but similar antimicrobial properties.
Uniqueness
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, while the aminomethyl group contributes to its binding interactions with molecular targets.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O3/c1-15-9-4-2-3-8(5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7,12H2,1H3 |
InChI Key |
ZLSSESQCPTVJLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CN |
Origin of Product |
United States |
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